molecular formula C11H20N4O3 B2356602 N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine CAS No. 1429417-47-9

N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine

Cat. No. B2356602
CAS RN: 1429417-47-9
M. Wt: 256.306
InChI Key: CKRZEPRXTKYTLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine, commonly known as ENPA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. ENPA belongs to the class of pyrazole compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism Of Action

The exact mechanism of action of ENPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. ENPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. ENPA has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
ENPA has been shown to exhibit a range of biochemical and physiological effects in various models. In cancer cells, ENPA has been shown to induce apoptosis and inhibit cell proliferation by blocking the cell cycle. In neurology, ENPA has been shown to protect against oxidative stress and inflammation, which are believed to contribute to the pathogenesis of neurodegenerative diseases. In immunology, ENPA has been shown to modulate the immune response by reducing the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

ENPA has several advantages as a research tool, including its synthetic accessibility, high purity, and stability. However, ENPA also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration range for ENPA in different experimental systems.

Future Directions

There are several future directions for research on ENPA. One area of interest is the development of more potent and selective analogs of ENPA that can be used as therapeutic agents. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the biological effects of ENPA. Finally, the potential clinical applications of ENPA in the treatment of cancer, neurodegenerative diseases, and autoimmune diseases warrant further investigation.

Synthesis Methods

The synthesis of ENPA involves the reaction of 3-ethoxypropylamine with isopropyl hydrazinecarboxylate, followed by the addition of nitroethane and subsequent cyclization to form the pyrazole ring. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

ENPA has been studied for its potential therapeutic applications in various fields, including oncology, neurology, and immunology. In oncology, ENPA has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In neurology, ENPA has been investigated for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. In immunology, ENPA has been shown to modulate the immune response and reduce inflammation in models of autoimmune diseases.

properties

IUPAC Name

N-(3-ethoxypropyl)-4-nitro-1-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O3/c1-4-18-7-5-6-12-11-10(15(16)17)8-14(13-11)9(2)3/h8-9H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRZEPRXTKYTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NN(C=C1[N+](=O)[O-])C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.